Cas no 2034296-40-5 (3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one)
![3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one structure](https://ja.kuujia.com/scimg/cas/2034296-40-5x500.png)
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- 3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]quinazolin-4-one
- 3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
-
- インチ: 1S/C20H21N3O3/c1-13-10-17(14(2)26-13)19(24)22-9-5-6-15(11-22)23-12-21-18-8-4-3-7-16(18)20(23)25/h3-4,7-8,10,12,15H,5-6,9,11H2,1-2H3
- InChIKey: IDQUXFILZWTGRU-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(C)OC=1C)N1CCCC(C1)N1C=NC2C=CC=CC=2C1=O
計算された属性
- せいみつぶんしりょう: 351.15829154 g/mol
- どういたいしつりょう: 351.15829154 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 593
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
- ぶんしりょう: 351.4
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-0470-2μmol |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one |
2034296-40-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6559-0470-4mg |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one |
2034296-40-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6559-0470-20mg |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one |
2034296-40-5 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6559-0470-40mg |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one |
2034296-40-5 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6559-0470-2mg |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one |
2034296-40-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6559-0470-10mg |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one |
2034296-40-5 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6559-0470-5μmol |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one |
2034296-40-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6559-0470-15mg |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one |
2034296-40-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6559-0470-50mg |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one |
2034296-40-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6559-0470-10μmol |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one |
2034296-40-5 | 10μmol |
$69.0 | 2023-09-08 |
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one 関連文献
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-oneに関する追加情報
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one (CAS No. 2034296-40-5): An Overview
3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one (CAS No. 2034296-40-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to as DMFQ, belongs to the class of quinazolinones and exhibits a unique structure that combines a piperidine ring with a 2,5-dimethylfuran moiety. The intricate molecular architecture of DMFQ has led to extensive research into its biological activities and potential uses in various medical conditions.
The chemical structure of DMFQ is characterized by a central quinazolinone core, which is a common scaffold in many bioactive molecules. The presence of the piperidine ring and the 2,5-dimethylfuran substituent imparts specific pharmacological properties to the compound. The piperidine ring is known for its ability to enhance the lipophilicity and membrane permeability of molecules, while the 2,5-dimethylfuran moiety contributes to the overall stability and reactivity of the compound.
Recent studies have highlighted the potential of DMFQ in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that DMFQ exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, DMFQ has been found to inhibit the activation of microglia and astrocytes, which are major contributors to neuroinflammation in conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, DMFQ has also shown promise in cancer research. Studies have demonstrated that DMFQ can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key oncogenic signaling pathways, such as PI3K/AKT and MAPK/ERK. These findings suggest that DMFQ may have potential as a novel anticancer agent.
The pharmacokinetic properties of DMFQ have been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that DMFQ has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, making it suitable for further development as a therapeutic agent. However, further optimization may be necessary to improve its pharmacokinetic properties for clinical use.
The safety profile of DMFQ is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that DMFQ is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. These findings are encouraging and support the continued development of DMFQ for clinical applications.
In conclusion, 3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one (CAS No. 2034296-40-5) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in areas such as neurodegenerative diseases and cancer. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.
2034296-40-5 (3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one) 関連製品
- 2227780-20-1(rac-[(1R,3R)-3-(2-fluoropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine)
- 256420-27-6(4-Methyl-1,2,3thiadiazole-5-carbothioic acid amide)
- 933758-70-4(3-(cyclopentyloxy)piperidine)
- 956713-25-0(2-chloro-N-3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-ylacetamide)
- 2171701-91-8(tert-butyl N-3-(dimethyl-4H-1,2,4-triazol-3-yl)piperidin-3-ylcarbamate)
- 1193388-20-3(N-[2-(dimethylamino)ethyl]cyclohexanamine dihydrochloride)
- 501013-37-2(2-Butene, 2-isocyanato-, (2E)-)
- 2807447-14-7(2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid)
- 2248388-12-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylfuro[3,2-b]pyridine-2-carboxylate)
- 2228492-20-2(O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine)



